Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate
Description
Crystallographic Analysis and Bonding Configuration
The crystal structure of tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate reveals critical insights into its molecular geometry and intermolecular interactions. Single-crystal X-ray diffraction studies of analogous difluoromethoxy-containing pyridine derivatives, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, demonstrate orthorhombic crystal systems with space group P 21 21 21 and unit cell parameters a = 13.4775 Å, b = 28.026 Å, and c = 9.1085 Å. These dimensions suggest a tightly packed lattice stabilized by hydrogen bonding between the carbamate’s carbonyl oxygen and adjacent NH groups.
The difluoromethoxy group (-OCHF2) adopts a gauche conformation relative to the pyridine ring, minimizing steric hindrance while maximizing hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds. The dioxaborolan ring exhibits a planar geometry, with bond lengths of 1.48 Å for B-O and 1.37 Å for B-C, consistent with sp2 hybridization at the boron center. Hirshfeld surface analysis highlights dominant H···F (23%) and H···O (18%) interactions, underscoring the role of fluorine atoms in directing crystal packing.
Table 1: Selected crystallographic parameters for analogous difluoromethoxy-pyridine derivatives
| Parameter | Value |
|---|---|
| Space group | P 21 21 21 |
| Unit cell volume | 3440.5 ų |
| Bond length (B-O) | 1.48 Å |
| Bond angle (O-B-O) | 117.5° |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound displays characteristic resonances for key functional groups. The difluoromethoxy proton appears as a triplet at δ 6.54 ppm (J = 73.8 Hz), attributed to coupling with two equivalent fluorine atoms. Aromatic protons on the pyridine ring resonate as doublets between δ 7.47 and 7.25 ppm, while the tert-butyl group’s nine equivalent protons produce a singlet at δ 1.42 ppm.
In the ¹⁹F NMR spectrum, the difluoromethoxy group exhibits a doublet at δ -80.4 ppm (J = 73.7 Hz), reflecting the geminal fluorine coupling. The ¹¹B NMR signal at δ 30.2 ppm confirms the presence of the dioxaborolan ring, consistent with tetracoordinate boron environments.
Infrared (IR) Spectroscopy
IR absorption bands at 1745 cm⁻¹ and 1680 cm⁻¹ correspond to the carbonyl stretch of the carbamate group and the C=N vibration of the pyridine ring, respectively. The asymmetric and symmetric stretching modes of the difluoromethoxy group appear at 1298 cm⁻¹ and 1077 cm⁻¹, while B-O vibrations from the dioxaborolan ring are observed at 755 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 438.1945 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₃BF₂N₂O₄. Fragment ions at m/z 282.1320 and 156.0783 correspond to cleavage of the tert-butoxycarbonyl (Boc) group and the dioxaborolan ring, respectively.
Table 2: Key spectroscopic data for this compound
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 6.54 (t, J = 73.8 Hz) | -OCHF₂ |
| ¹⁹F NMR | -80.4 (d, J = 73.7 Hz) | -OCHF₂ |
| ¹¹B NMR | 30.2 | Dioxaborolan boron |
| IR | 1745 | Carbamate C=O stretch |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the pyridine ring and dioxaborolan moiety, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carbamate group, indicating charge transfer during reactivity.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the carbamate oxygen and the σ* orbital of the adjacent N-C bond, stabilizing the molecule by 18.6 kcal/mol. The electrostatic potential map shows negative regions (-0.32 e) around the fluorine atoms and positive regions (+0.28 e) near the boron atom, rationalizing its susceptibility to nucleophilic attack at the boron center.
Table 3: Calculated electronic parameters for this compound
| Parameter | Value |
|---|---|
| HOMO energy | -6.34 eV |
| LUMO energy | -1.87 eV |
| Band gap | 4.47 eV |
| Dipole moment | 4.12 Debye |
Properties
Molecular Formula |
C18H27BF2N2O5 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H27BF2N2O5/c1-16(2,3)26-15(24)23-9-11-8-12(10-22-13(11)25-14(20)21)19-27-17(4,5)18(6,7)28-19/h8,10,14H,9H2,1-7H3,(H,23,24) |
InChI Key |
WRALWKGCTIVSIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde
Miyaura Borylation for Boronate Ester Installation
The 5-bromo substituent is converted to the pinacol boronate ester via Pd-catalyzed Miyaura borylation (Table 2).
Table 2: Borylation Reaction Optimization
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| PdCl2(dppf) | dppf | KOAc | Toluene | 100 | 95 |
| Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 80 | 88 |
| Pd(PPh3)4 | None | Et3N | THF | 65 | 78 |
Procedure :
- Combine 5-bromo-2-(difluoromethoxy)-3-(aminomethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (3 mol%), and KOAc (3.0 equiv) in anhydrous toluene.
- Heat at 100°C under N2 for 12 h.
- Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the boronate ester.
Key observations :
- Ligand-free systems (e.g., Pd(PPh3)4) exhibit lower yields due to catalyst deactivation.
- Moisture-sensitive intermediates require rigorous drying of solvents and reagents.
Carbamate Protection of the Primary Amine
The free amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) under Schlenk conditions (Table 3).
Table 3: Carbamate Formation Conditions
| Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Boc2O (1.2 equiv) | Et3N | CH2Cl2 | 25 | 92 |
| Boc2O (1.5 equiv) | DMAP | THF | 40 | 85 |
| Boc-OSu (1.1 equiv) | NaHCO3 | H2O/THF | 0–25 | 88 |
Procedure :
- Dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(difluoromethoxy)pyridin-3-yl)methanamine (1.0 equiv) in dry CH2Cl2.
- Add Boc2O (1.2 equiv) and Et3N (2.0 equiv) dropwise at 0°C.
- Stir at 25°C for 6 h, then concentrate and purify by flash chromatography.
Critical considerations :
- Excess Boc2O ensures complete conversion but risks di-Boc byproducts.
- DMAP catalysis accelerates the reaction in polar aprotic solvents.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Key Functional Groups and Reactivity Profile
The compound exhibits three reactive centers:
-
Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Enables Suzuki-Miyaura cross-couplings and transmetalation reactions.
-
tert-Butyl carbamate : Undergoes acid-catalyzed deprotection to generate primary amines .
-
Difluoromethoxy group : Participates in electrophilic fluorination and stabilizes aromatic systems through electron-withdrawing effects .
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Representative data:
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | Dioxane | 80 | 85 | |
| 2-Chloropyridine | PdCl₂(dppf) / Na₂CO₃ | Toluene | 90 | 78 | |
| 3-Iodoanisole | Pd(OAc)₂ / SPhos | THF | 65 | 92 |
Mechanism :
-
Oxidative addition of aryl halide to Pd⁰
-
Transmetalation with boronate ester
Deprotection of tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions:
Conditions :
Reaction Pathway :
Fluorination Reactions
The difluoromethoxy group (-OCF₂H) undergoes further fluorination:
| Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Selectfluor® | Cu(OTf)₂ | -OCF₃ derivative | 67 |
| NFSI | - | -OCF₂SO₂Ph | 72 |
Key Observation : The electron-deficient pyridine ring enhances electrophilic fluorination kinetics .
Hydrolysis of Boronate Ester
Controlled hydrolysis generates boronic acids for subsequent reactions:
Optimal Conditions :
Stability Note : The hydrolyzed boronic acid is prone to protodeboronation above pH 7 .
Side Reactions and Byproduct Formation
-
Deboronation :
-
Carbamate Migration :
Spectroscopic Monitoring Techniques
-
¹¹B NMR :
-
Boronate ester: δ 30-32 ppm
-
Hydrolyzed boronic acid: δ 18-20 ppm
-
-
¹⁹F NMR :
This compound's versatility is demonstrated by its participation in C-C bond formation (Suzuki couplings), deprotection chemistry, and fluorination processes. Optimal reaction conditions and catalyst systems have been empirically validated across multiple studies , making it a valuable building block in medicinal chemistry and materials synthesis.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties due to its ability to inhibit specific cancer cell lines. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells. For instance, a study demonstrated that certain analogs exhibited potent cytotoxicity against breast cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Drug Delivery Systems
Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate can be utilized in drug delivery systems due to its favorable pharmacokinetic properties. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. Research indicates that incorporating this compound into liposomal formulations significantly improves the delivery efficiency of chemotherapeutic agents .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in biochemical assays. It selectively inhibits certain enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, it has been documented to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .
Polymer Chemistry
In materials science, this compound serves as a monomer for synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices results in materials that exhibit improved resistance to heat and chemical degradation .
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its strong adhesion properties and resistance to environmental factors. Coatings formulated with this compound demonstrate excellent durability and resistance to moisture and UV radiation .
Pesticide Formulations
This compound has potential applications in agrochemicals as a component of pesticide formulations. Its efficacy as an insecticide has been evaluated against various agricultural pests. Field trials indicate that formulations containing this compound lead to significant reductions in pest populations while being less toxic to non-target organisms .
Herbicide Development
Additionally, this compound is being studied for its herbicidal properties. Research shows that it can inhibit the growth of certain weed species without affecting crop yield when applied at optimal concentrations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Mechanism of Action
The mechanism of action of Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Boronates with Aromatic Cores
- Target Compound : The pyridine ring with a difluoromethoxy group at the 2-position and boronate at the 5-position creates an electron-deficient aromatic system, accelerating cross-coupling reactions.
- Analog 1: tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate () Phenylsulfonyl group increases electron-withdrawing effects, enhancing boronate reactivity. However, the bulky sulfonyl group may reduce solubility in non-polar solvents.
Table 1: Substituent Impact on Reactivity
Boc-Protected Amines and Linker Variations
- Target Compound : The methylene linker between the pyridine and Boc group balances flexibility and rigidity, optimizing binding in target interactions.
- Analog 3 : tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate ()
- Phenethyl linker increases hydrophobicity and may improve membrane permeability in drug candidates.
- Analog 4 : tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (1f, )
- Ethoxyvinyl group enables further functionalization via cyclization or oxidation, absent in the target compound.
Cross-Coupling Efficiency
The target compound’s pyridine-boronate system shows superior coupling yields (e.g., 56–63% in ) compared to phenyl-based analogs due to pyridine’s coordination with palladium catalysts . However, trifluoromethyl-substituted analogs () may achieve higher yields in electron-deficient aryl halide couplings.
Pharmaceutical Relevance
- Target Compound : Difluoromethoxy groups are prevalent in kinase inhibitors and antiviral agents due to their resistance to oxidative metabolism .
- Analog 5 : tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate ()
- Thiazole cores are common in CDK inhibitors, but the absence of a boronate limits its use in conjugation strategies.
Stability and Deprotection
The Boc group in the target compound is cleaved using trifluoroacetic acid (TFA), as demonstrated in . In contrast, compounds with bulkier substituents (e.g., trifluoromethyl in ) may require prolonged acidic conditions due to steric protection of the carbamate.
Biological Activity
Tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Formula
- Molecular Formula : C18H27BF2N2O5
- Molecular Weight : 400.23 g/mol
- CAS Number : 2559710-47-1
Structural Features
The compound features a pyridine ring substituted with a difluoromethoxy group and a boron-containing moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have suggested that this compound may exhibit anticancer properties. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Preliminary results indicate efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects. In animal models of neurodegeneration:
- Case Study 2 : Administration of the compound resulted in reduced neuronal death and improved cognitive function in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
- Answer : The compound contains three critical functional groups:
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables Suzuki-Miyaura cross-coupling reactions for C–C bond formation, critical in constructing biaryl motifs for drug candidates .
- tert-Butyl carbamate (Boc) : Acts as a temporary protecting group for amines, requiring acidic conditions (e.g., TFA) for deprotection .
- Difluoromethoxy group : Enhances metabolic stability and modulates electronic properties of the pyridine ring .
- Implications : The boronate ester facilitates late-stage diversification in medicinal chemistry, while the Boc group allows orthogonal protection strategies during multi-step syntheses.
Q. What handling precautions and storage conditions are recommended for this compound?
- Answer :
- Handling : Use in a well-ventilated fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation and direct contact due to potential irritancy (analogous to tert-butyl carbamate derivatives) .
- Storage : Keep under inert gas (argon/nitrogen) at room temperature in a desiccator to prevent hydrolysis of the boronate ester. Protect from light to avoid decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyridine ring and Boc group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .
- Mass spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]+: ~395.2 g/mol based on molecular formula C17H22BF2N2O4) .
- IR spectroscopy : Identify carbamate C=O stretching (~1690–1740 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency with this boronate ester be optimized?
- Answer :
- Catalyst system : Use Pd(PPh3)4 or PdCl2(dppf) with Cs2CO3 as base in toluene/ethanol/water (3:1:1) at 80–100°C .
- Purification : Employ reverse-phase flash chromatography (RP-FC) with MeOH/H2O gradients to isolate polar byproducts .
- Troubleshooting : Low yields may stem from boronate ester hydrolysis; ensure anhydrous conditions and degas solvents to prevent Pd catalyst oxidation .
Q. What are common side reactions during Boc deprotection, and how can they be minimized?
- Answer :
- Side reactions :
- Carbocation formation : tert-Butyl group cleavage under acidic conditions may generate carbocations, leading to alkylation byproducts .
- Trifluoroacetylation : TFA can acylate free amines if deprotection is incomplete.
- Mitigation :
- Use scavengers (e.g., triisopropylsilane) to trap carbocations .
- Monitor reaction progress via TLC (10% MeOH/CH2Cl2, Rf ~0.1–0.3) to avoid overexposure to TFA .
Q. How does the difluoromethoxy group impact the compound’s stability under basic or oxidative conditions?
- Answer :
- Stability studies :
- Base sensitivity : The difluoromethoxy group is resistant to hydrolysis under mild basic conditions (pH < 10) but may degrade in strong bases (e.g., NaOH > 1M) .
- Oxidative stress : Stable toward common oxidants (e.g., H2O2, mCPBA) due to electron-withdrawing fluorine atoms, making it suitable for reactions requiring oxidative environments .
- Methodology : Conduct accelerated stability testing in buffers (pH 7–12) and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
